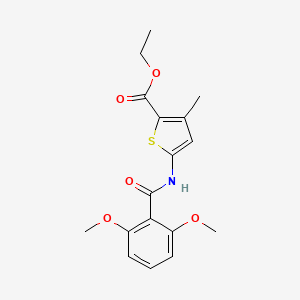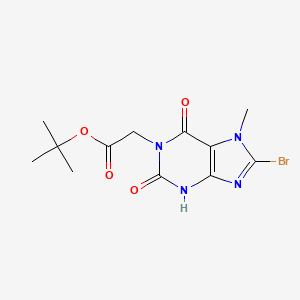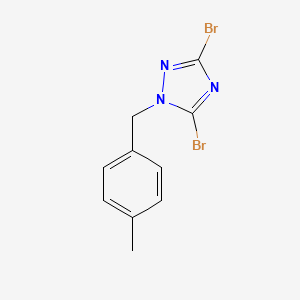
Ethyl 5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Amines are dissolved in THF, and triethylamine is added dropwise. Into this reaction, a mixture of 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in THF is slowly added at room temperature .Molecular Structure Analysis
The molecular structure analysis of similar compounds is often determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Palladium-Catalysed Arylation Reactions
Synthetic Utility in Heterocyclic Compounds
The compound's structure has been pivotal in the study of triazaoxatricyclodecadiene derivatives. It highlights the synthetic utility of such molecules in generating compounds with potentially interesting chemical properties, which could be further explored for applications in materials science or as intermediates in pharmaceutical synthesis (G. Gelli et al., 1994).
Advanced Material Synthesis
In the realm of materials science, derivatives similar to ethyl 5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate have shown potential in the synthesis of novel polyimides. These materials are known for their exceptional thermal stability and mechanical properties, making them suitable for high-performance applications, including aerospace and electronics (M. Butt et al., 2005).
Potential Antitumor Agents
Research into structurally similar compounds has led to the development of derivatives exhibiting potent anti-tumor activities. These findings underscore the potential of utilizing ethyl 5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate and its analogs in the design and synthesis of new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (I. Hayakawa et al., 2004).
properties
IUPAC Name |
ethyl 5-[(2,6-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)9-13(24-15)18-16(19)14-11(21-3)7-6-8-12(14)22-4/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAOSRHJHLYRIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC=C2OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-dimethoxybenzamido)-3-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)


![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)


![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)

